molecular formula C16H17N3O4S B2588878 2-{2-[(6-Oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamido}benzoic acid CAS No. 511278-84-5

2-{2-[(6-Oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamido}benzoic acid

Cat. No. B2588878
CAS RN: 511278-84-5
M. Wt: 347.39
InChI Key: DJVJKTITEXBNRV-UHFFFAOYSA-N
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Description

2-{2-[(6-Oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamido}benzoic acid, also known as PMSA, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. This compound belongs to the class of sulfonamides and is known for its antibacterial and antifungal properties.

Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

A study by Gangjee et al. (2008) synthesized compounds including N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogues as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and repair, making them targets for antitumor agents. The compounds showed varying degrees of potency, with the classical analogue being the most potent dual inhibitor of human TS and DHFR known at that time. This highlights the therapeutic potential of the compound and its analogues in cancer treatment through enzyme inhibition (Gangjee et al., 2008).

Structural Insights from Crystal Studies

Subasri et al. (2017) and (2016) investigated the crystal structures of compounds closely related to 2-{2-[(6-Oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamido}benzoic acid. These studies provide detailed insights into the molecular conformation, hydrogen bonding, and interactions within the crystal lattice, contributing to the understanding of the compound's physical and chemical properties. Such structural insights are vital for the design and development of new drugs, as they help in predicting the behavior of molecules in biological systems and their interactions with biological targets (Subasri et al., 2017); (Subasri et al., 2016).

Antibacterial and Antifungal Activities

Research by Devi et al. (2022) on a series of 2-mercaptobenzimidazole derivatives, including compounds structurally related to this compound, demonstrated significant antibacterial and antifungal activities. These findings suggest the potential of such compounds in developing new antimicrobial agents, which is crucial given the increasing resistance to existing antibiotics. The study underscores the importance of chemical modifications in enhancing the antimicrobial efficacy of compounds (Devi et al., 2022).

properties

IUPAC Name

2-[[2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-2-5-10-8-13(20)19-16(17-10)24-9-14(21)18-12-7-4-3-6-11(12)15(22)23/h3-4,6-8H,2,5,9H2,1H3,(H,18,21)(H,22,23)(H,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVJKTITEXBNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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